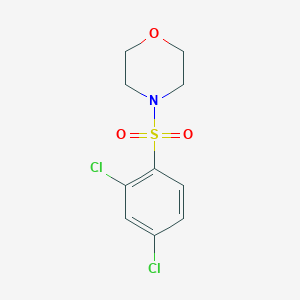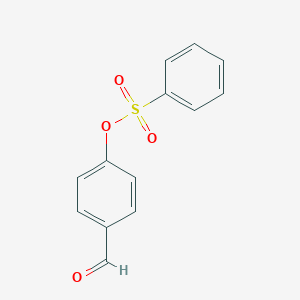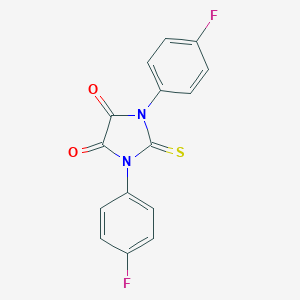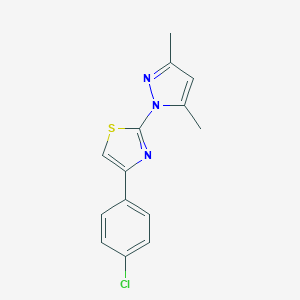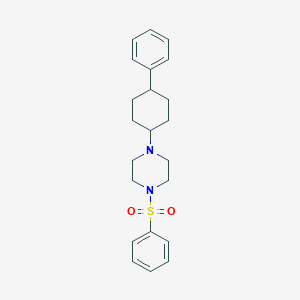
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. PSP belongs to the family of piperazine derivatives and has been shown to have promising effects in various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of ion channels, including NMDA receptors and voltage-gated calcium channels, which are involved in various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the enhancement of immune function. In animal models, this compound has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile and does not have significant side effects, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which may require the use of organic solvents or other methods to increase its solubility.
Direcciones Futuras
There are several future directions for research on 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine, including its potential as a therapeutic agent in various diseases and conditions. In neuroscience, this compound may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer biology, this compound may have potential as an anti-tumor agent and could be studied in combination with other chemotherapy drugs. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its synthesis and formulation for therapeutic use.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and multiple pathways of action make it a versatile compound that can be studied in various fields of research. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate compound is then reacted with phenylsulfonyl chloride to yield this compound. The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-Phenylcyclohexyl)-4-(phenylsulfonyl)piperazine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can mitigate the damage caused by ischemia-reperfusion injury. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor effects in cancer biology research. In immunology, this compound has been studied for its potential as an immunomodulatory agent and has been shown to enhance the immune response in animal models.
Propiedades
Número CAS |
5992-48-3 |
|---|---|
Fórmula molecular |
C22H28N2O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-9-5-2-6-10-22)24-17-15-23(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-10,20-21H,11-18H2 |
Clave InChI |
YGWZFSAEIKYLLL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



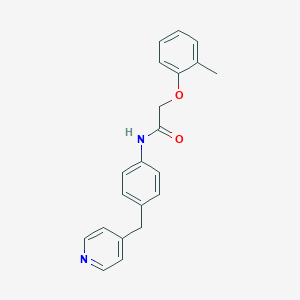

![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)
